

Navigating Reactions with 1,1-Dimethylguanidine Sulfate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1-dimethylguanidine;sulfuric acid*

Cat. No.: *B1582112*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility of 1,1-Dimethylguanidine Sulfate

1,1-Dimethylguanidine sulfate is a stable, solid organic salt that serves as a valuable reagent in a variety of chemical transformations.^{[1][2]} Its utility stems from the basicity of the guanidine moiety, making it an effective catalyst and reactant in numerous synthetic procedures.^[2] This guide will focus on its application as a strong, non-nucleophilic base and its role in guanidinylation reactions, which are of significant interest in pharmaceutical and agrochemical research.^{[2][3][4]}

The sulfate salt form offers several advantages over the free base, including enhanced stability, ease of handling as a powder, and reduced hygroscopicity.^[5] With a melting point of over 300°C (with decomposition), it is thermally robust for a wide range of reaction conditions.^{[1][6]}

Key Physicochemical Properties:

Property	Value	Source
CAS Number	598-65-2	[1] [5] [7] [8] [9]
Molecular Formula	$[(\text{CH}_3)_2\text{NC}(\text{NH}_2)\text{NH}]_2 \cdot \text{H}_2\text{SO}_4$	[5]
Molecular Weight	272.33 g/mol	[5] [7] [9] [10]
Appearance	White to off-white powder/solid	[2] [5]
Melting Point	>300 °C (decomposes)	[1] [2] [5] [6]
Solubility	Highly soluble in polar solvents like water and alcohol	[2] [11]

Safety First: Essential Handling and Precautionary Measures

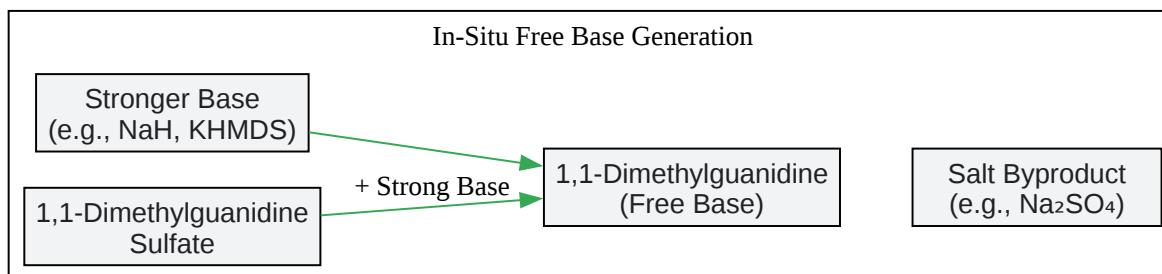
As with any chemical reagent, a thorough understanding of the associated hazards is paramount. 1,1-Dimethylguanidine sulfate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[\[5\]](#)[\[12\]](#)

Hazard Identification and Personal Protective Equipment (PPE):

Hazard Statement	GHS Pictogram	Precautionary Measures & Required PPE
H315: Causes skin irritation	GHS07 (Exclamation Mark)	Wear protective gloves and clothing. Wash skin thoroughly after handling. [5] [12]
H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	Wear eye and face protection (safety glasses with side-shields or goggles). [5] [12]
H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved N95 dust mask is recommended. [5] [12] [13]

First Aid Measures:

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[12\]](#)
- In case of skin contact: Wash off with soap and plenty of water.[\[12\]](#)
- If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[\[12\]](#)[\[13\]](#)
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.


Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[\[12\]](#)[\[13\]](#)

Core Application: 1,1-Dimethylguanidine Sulfate in Guanidinylation Reactions

The introduction of a guanidine group (guanidinylation) is a crucial transformation in the synthesis of many biologically active molecules and natural products.^{[3][4]} 1,1-Dimethylguanidine sulfate can serve as a precursor to the free base, which then acts as a nucleophile in these reactions.

In-Situ Generation of 1,1-Dimethylguanidine Free Base

The sulfate salt is not directly reactive as a nucleophile. It must first be neutralized with a stronger base to generate the free 1,1-dimethylguanidine. This is typically done *in situ* to avoid isolating the potentially less stable free base.

[Click to download full resolution via product page](#)

Caption: Workflow for in-situ generation of 1,1-dimethylguanidine free base.

Protocol 1: General Procedure for In-Situ Free Base Generation and Subsequent Guanidinylation

This protocol outlines a general approach for the guanidinylation of a primary amine using 1,1-dimethylguanidine sulfate.

Materials:

- 1,1-Dimethylguanidine sulfate
- Anhydrous aprotic solvent (e.g., THF, Dioxane, DMF)

- Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS))
- Primary amine substrate
- Guanidinating agent (e.g., N,N'-Di-Boc-S-methylisothiourea)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Step-by-Step Methodology:

- Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
- Reagent Addition:
 - To the flask, add 1,1-dimethylguanidine sulfate (1.0 eq).
 - Add anhydrous solvent (e.g., THF) to create a suspension.
 - Under a positive pressure of inert gas, carefully add a strong base (e.g., NaH, 2.1 eq) portion-wise at 0 °C. Causality: A slight excess of a strong base is required to ensure complete deprotonation of both the guanidinium ion and the bisulfate counterion.
- Free Base Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the free base is often accompanied by the precipitation of the inorganic salt byproduct (e.g., Na₂SO₄).
- Guanidinylation Reaction:
 - Cool the mixture to the desired reaction temperature (this will be substrate-dependent).
 - Slowly add a solution of the primary amine (1.0 eq) in the anhydrous solvent.
 - Add the guanidinating agent (1.0-1.2 eq). Rationale: A slight excess of the guanidinating agent can help drive the reaction to completion.

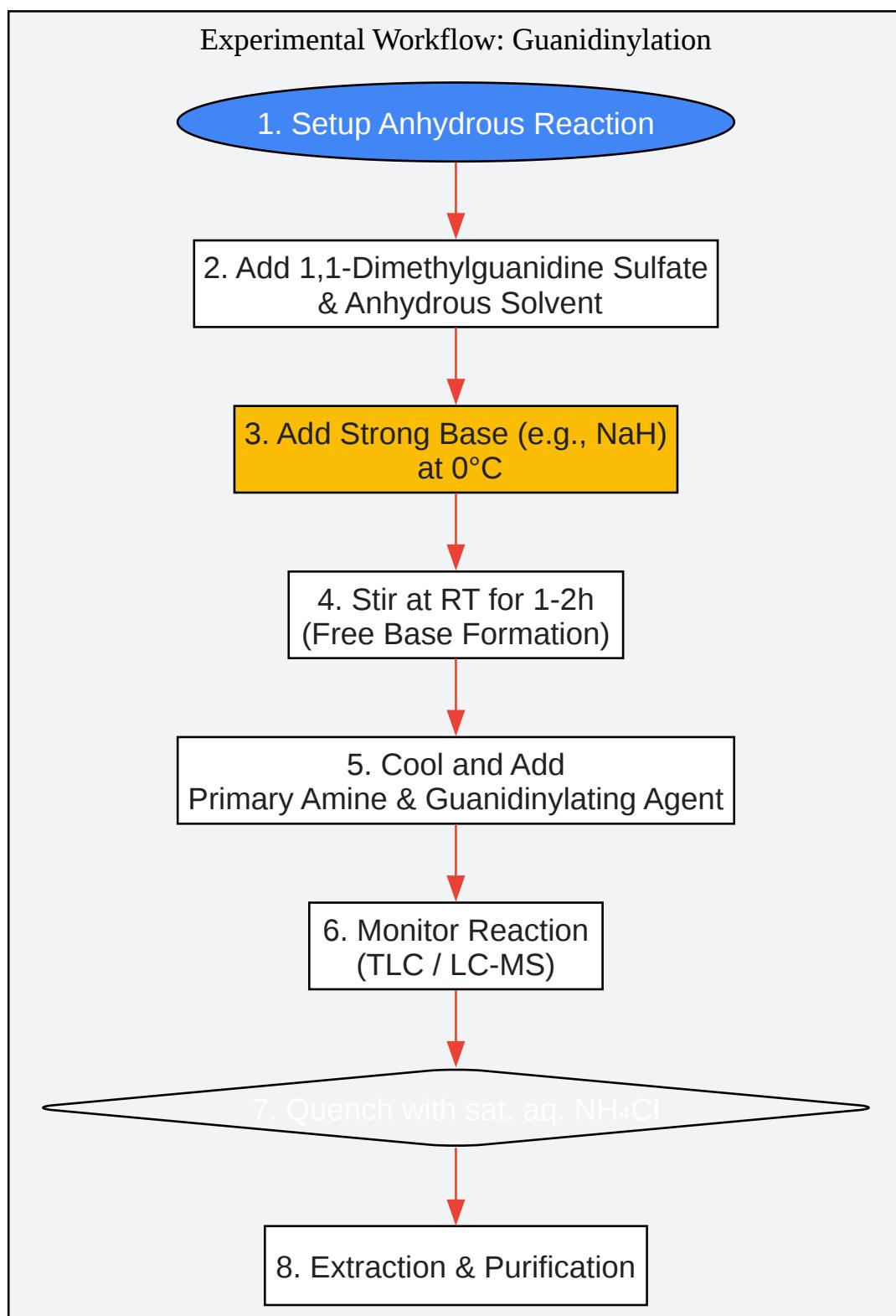
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up and Purification:
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl) at 0 °C.
 - Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Application as a Non-Nucleophilic Base

The free base of 1,1-dimethylguanidine is a strong organic base, but its steric hindrance around the nitrogen atoms makes it a relatively poor nucleophile. This property is advantageous in reactions where a strong base is needed to deprotonate a substrate without competing nucleophilic attack.

Protocol 2: 1,1-Dimethylguanidine Sulfate as a Base Catalyst in a Knoevenagel Condensation

This protocol demonstrates the use of 1,1-dimethylguanidine sulfate as a precatalyst for a base-catalyzed condensation reaction.


Materials:

- 1,1-Dimethylguanidine sulfate (catalytic amount, e.g., 0.1 eq)
- Aldehyde or ketone substrate (1.0 eq)
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq)
- Solvent (e.g., Ethanol, Toluene)

- Dean-Stark apparatus (if using toluene to remove water)

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone substrate, the active methylene compound, and the solvent.
- Catalyst Addition: Add 1,1-dimethylguanidine sulfate (0.1 eq). Note: In protic solvents like ethanol, the sulfate salt can participate in an equilibrium to provide a sufficient concentration of the active basic species.
- Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. If using toluene, utilize a Dean-Stark trap to remove the water formed during the reaction, which helps to drive the equilibrium towards the product.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - The crude product can often be purified by recrystallization or by column chromatography.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical guanidinylation reaction.

Troubleshooting and Key Considerations

- Incomplete Free Base Formation: If the subsequent reaction is sluggish, it may be due to incomplete formation of the free base. Ensure the strong base used is fresh and added in a slight excess. The reaction time for this step can also be extended.
- Low Yields in Guanidinylation: The choice of guanidinylating agent is critical and substrate-dependent. For complex substrates, protected guanidinylating agents are often necessary to avoid side reactions.^[4]
- Moisture Sensitivity: Reactions involving the in-situ generation of the free base are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used under an inert atmosphere.
- Purity of Starting Material: The purity of 1,1-dimethylguanidine sulfate can impact reaction outcomes. Using a high-purity grade (e.g., $\geq 99\%$) is recommended for reproducible results, as impurities can lead to side reactions and reduced yields.^[14]

Conclusion

1,1-Dimethylguanidine sulfate is a versatile and valuable reagent for organic synthesis. Its stability as a salt, coupled with the strong basicity of its corresponding free base, makes it a powerful tool for researchers in drug development and other areas of chemical science. By understanding the principles behind its use and adhering to carefully designed protocols, scientists can effectively leverage this compound to achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-DIMETHYLGUANIDINE SULFATE | 598-65-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1-DIMETHYLGUANIDINE SULFATE | 1186-46-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 1,1-Dimethylguanidine sulfate | CAS#:598-65-2 | Chemsric [chemsrc.com]
- 9. bocsci.com [bocsci.com]
- 10. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1,1-Dimethylguanidine Sulfate | 598-65-2 | TCI EUROPE N.V. [tcichemicals.com]
- 14. nbno.com [nbno.com]
- To cite this document: BenchChem. [Navigating Reactions with 1,1-Dimethylguanidine Sulfate: An Application and Protocol Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582112#experimental-setup-for-reactions-involving-1-1-dimethylguanidine-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com